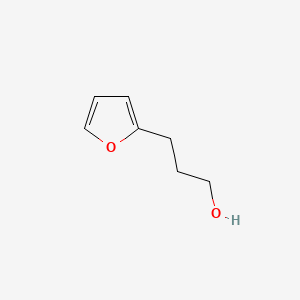

3-(furan-2-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXPZEOZOFBBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949697 | |

| Record name | 3-(Furan-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26908-23-6 | |

| Record name | 2-Furanpropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26908-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-FURANPROPANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Furan-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(furan-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Furanic Building Block

An In-Depth Technical Guide to 3-(furan-2-yl)propan-1-ol (CAS: 26908-23-6)

3-(Furan-2-yl)propan-1-ol, registered under CAS number 26908-23-6, is a heterocyclic organic compound featuring a furan ring connected to a propanol side chain.[1] This structure is of significant interest in modern organic and medicinal chemistry. The furan moiety is a key structural motif in numerous natural products and clinically important drugs, while the primary alcohol provides a reactive handle for a wide array of chemical transformations.[2][3][4] Consequently, 3-(furan-2-yl)propan-1-ol serves as a valuable intermediate and building block for synthesizing more complex molecules, particularly in the pharmaceutical, agrochemical, and fragrance industries.[5] Its pleasant, sweet, and slightly nutty aroma also leads to its use as a flavoring agent.[1]

This guide provides a comprehensive technical overview of 3-(furan-2-yl)propan-1-ol, covering its physicochemical properties, synthesis strategies, purification protocols, analytical characterization, and safe handling procedures. The methodologies described herein are grounded in established chemical principles and designed to be self-validating for research and development applications.

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's properties is fundamental for its effective use in synthesis and analysis. The key data for 3-(furan-2-yl)propan-1-ol are summarized below.

Table 1: Physicochemical Properties of 3-(furan-2-yl)propan-1-ol

| Property | Value | Source(s) |

| CAS Number | 26908-23-6 | [6][7][8] |

| Molecular Formula | C₇H₁₀O₂ | [6][8] |

| Molecular Weight | 126.15 g/mol | [6][8] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 43-44 °C at 0.2 Torr | [7] |

| Purity (Typical) | ≥98% | [5][6] |

| Synonyms | 2-Furanpropanol; 3-(2-furanyl)-1-propanol; 3-(2-Furyl)propan-1-ol | [1][6][] |

| SMILES | C(CCO)C1=CC=CO1 | [1][8] |

| InChI Key | RDXPZEOZOFBBAJ-UHFFFAOYSA-N | [1][6] |

Strategic Synthesis of 3-(furan-2-yl)propan-1-ol

The synthesis of 3-(furan-2-yl)propan-1-ol can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment. Below are two field-proven strategies: the reduction of a carboxylic acid ester and a Grignard-based carbon-carbon bond formation.

Strategy 1: Reduction of 3-(furan-2-yl)propanoate Esters

This is arguably the most direct and common approach, predicated on the selective reduction of an ester functional group to a primary alcohol. The synthesis of the precursor, an ester like ethyl or methyl 3-(furan-2-yl)propanoate, can be achieved via methods such as the hydroarylation of acrylic acid derivatives with furan.[10][11][12]

Causality and Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of efficiently converting esters to primary alcohols. It acts as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the ester. The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with protic sources. The subsequent aqueous workup protonates the resulting alkoxide intermediate to yield the final alcohol.

Workflow for Ester Reduction Pathway

Caption: Ester reduction workflow for synthesis.

Detailed Experimental Protocol (Ester Reduction):

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried under a nitrogen stream and allowed to cool.

-

Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0°C (ice bath).

-

Substrate Addition: A solution of ethyl 3-(furan-2-yl)propanoate in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by water and a 15% aqueous NaOH solution, all while cooling in an ice bath.

-

Workup & Extraction: The resulting salts are filtered off, and the filtrate is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure 3-(furan-2-yl)propan-1-ol.

Strategy 2: Grignard Reaction with Ethylene Oxide

This approach builds the carbon chain by reacting a furan-based Grignard reagent with an epoxide. It exemplifies a powerful C-C bond-forming strategy.[13]

Causality and Rationale: 2-Bromofuran can be converted into 2-furylmagnesium bromide, a Grignard reagent.[14] This reagent is a potent nucleophile and a strong base, requiring anhydrous aprotic ether solvents like THF or diethyl ether for its formation and stability.[13][15] The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the ethylene oxide ring, causing the ring to open. The subsequent acidic workup protonates the intermediate magnesium alkoxide to furnish the primary alcohol, having extended the carbon chain by two atoms.

Workflow for Grignard Synthesis Pathway

Caption: Grignard reaction workflow for synthesis.

Detailed Experimental Protocol (Grignard Synthesis):

-

Grignard Formation: In a flame-dried, nitrogen-flushed apparatus, magnesium turnings are placed in anhydrous THF. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to initiate the reaction. A solution of 2-bromofuran in THF is added dropwise to maintain a gentle reflux. After the addition, the mixture is stirred until most of the magnesium has been consumed.

-

Epoxide Addition: The freshly prepared Grignard reagent is cooled to 0°C. A solution of ethylene oxide in cold, anhydrous THF is added slowly via cannula or dropping funnel. An exothermic reaction is expected.

-

Reaction: The mixture is stirred at a low temperature for an hour and then allowed to warm to room temperature and stir for several more hours.

-

Workup & Extraction: The reaction is quenched by pouring it slowly onto a mixture of ice and saturated aqueous ammonium chloride (NH₄Cl). The aqueous layer is extracted several times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude alcohol is then purified, typically by vacuum distillation or silica gel column chromatography.

Purification & Quality Control

Achieving high purity is critical for subsequent applications. The primary methods for purifying furan alcohols are fractional distillation and adsorption-based techniques.[16]

Table 2: Purification Methodologies

| Method | Principle | Key Parameters & Rationale |

| Fractional Distillation | Separation based on differences in boiling points. | Pressure: Performed under vacuum (e.g., 0.2 Torr) to lower the boiling point and prevent thermal degradation of the furan ring.[7]Column: A fractionating column (e.g., Vigreux) is used to achieve efficient separation from impurities with close boiling points.[16] |

| Adsorption | Selective removal of impurities by binding to a solid stationary phase. | Adsorbent: Activated carbon can remove colored impurities and polymers. Molecular sieves are effective for removing residual water.[16]Rationale: This is often used as a polishing step before or after distillation to remove specific contaminants that are difficult to separate by boiling point alone. |

Analytical Characterization: Structural Validation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of 3-(furan-2-yl)propan-1-ol.[4][17]

General Analytical Workflow

Caption: Workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework.[4]

Protocol: A sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[4] ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |

| -CH₂-OH | ~3.7, t | ~62 | Methylene adjacent to electron-withdrawing -OH group. |

| -CH₂-CH₂-OH | ~1.9, quintet | ~30 | Aliphatic methylene, split by two adjacent methylenes. |

| Fur-CH₂- | ~2.8, t | ~25 | Methylene adjacent to the furan ring (benzylic-like). |

| Furan H5 | ~7.3, m | ~142 | Furan proton adjacent to oxygen, deshielded. |

| Furan H4 | ~6.3, m | ~110 | Furan proton beta to oxygen. |

| Furan H3 | ~6.1, m | ~105 | Furan proton alpha to the alkyl substituent. |

| Furan C2 | - | ~155 | Furan carbon bearing the substituent. |

| -OH | Variable | - | Broad singlet, position is concentration and temperature dependent. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Protocol: A thin film of the neat liquid sample is placed between two salt (NaCl or KBr) plates and analyzed.[4]

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3350 (broad) | O-H | Stretching |

| ~3100 | C-H (furan) | Stretching |

| ~2940, ~2870 | C-H (aliphatic) | Stretching |

| ~1500, ~1600 | C=C (furan) | Stretching |

| ~1050 | C-O | Stretching |

| ~740 | C-H (furan) | Out-of-plane bending |

Mass Spectrometry (MS)

MS provides the molecular weight and information about fragmentation patterns.

Protocol: The sample is introduced into the mass spectrometer, often via direct infusion or GC-MS for volatile compounds.[4][18]

Table 5: Expected Mass Spectrometry Data

| m/z Value | Interpretation | Rationale |

| 126 | [M]⁺ | Molecular ion peak corresponding to C₇H₁₀O₂. |

| 95 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 81 | [C₅H₅O]⁺ | Furanotropylium-like ion, a very common fragment for furfuryl derivatives. |

Applications in Research and Development

The dual functionality of 3-(furan-2-yl)propan-1-ol—the reactive furan ring and the primary alcohol—makes it a highly versatile precursor.[1][5]

-

Pharmaceutical Synthesis: The furan core is present in drugs like ranitidine and furosemide.[3] This building block allows for the introduction of a furan-propyl scaffold into potential new drug candidates.

-

Agrochemicals: Furan derivatives are utilized in the development of fungicides and other crop protection agents.[5]

-

Flavors & Fragrances: Its characteristic aroma makes it a direct component in fragrance formulations.[1][5] The alcohol can also be esterified to produce a range of aromatic esters with different scent profiles.

Safety, Handling, and Storage

Proper handling is essential due to the chemical nature of furan derivatives and alcohols.

-

Hazards: The compound is associated with warnings for causing skin irritation, serious eye irritation, and potential respiratory irritation.[8] Like many organic compounds, it should be considered flammable.[19][20]

-

Handling: Work in a well-ventilated area or a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19] Ensure all equipment is electrically grounded to prevent static discharge, which can be an ignition source.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] Keep away from heat, sparks, open flames, and other sources of ignition.[20]

References

- Separation and Purification of Furans from n-Butanol by Zeolitic Imidazole Frameworks: Multicomponent Adsorption Behavior and Simulated Moving Bed Process Design. ACS Sustainable Chemistry & Engineering.

- 3-(Furan-2-Yl)Propan-1-Ol. CymitQuimica.

- CAS 26908-23-6 | 3-(Furan-2-yl)propan-1-ol. Hoffman Fine Chemicals.

- 3-(Furan-2-yl)propan-1-ol | 26908-23-6. Biosynth.

- How to purify low moisture furfuryl alcohol? - Blog - Yino. Yino Biologic Materials Co., Ltd.

- Synthesis of thienofuran through Grignard reagent. ResearchGate.

- 3-(Furan-2-yl)propan-1-ol. MySkinRecipes.

- Material Safety Data Sheet.

- 4 - SAFETY DATA SHEET.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- A GRIGNARD REACTION INVOLVING THE FURAN NUCLEUS. The Journal of Organic Chemistry - ACS Publications.

- Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. PMC - NIH.

- Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide. Benchchem.

- Application Notes and Protocols for the Quantification of 3-Amino-1-(furan-3-yl)propan. Benchchem.

- CAS 26908-23-6: 2-Furanpropanol. CymitQuimica.

- Why is diethyl ether or furan the specific solvent used in the preparation of Grignard reagents? Quora.

- method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities. Benchchem.

- 11 - SAFETY DATA SHEET.

- CAS 26908-23-6 3-(Furan-2-yl)propan-1-ol. BOC Sciences.

- A Comparative Guide to the Structural Validation of 3-Amino-1-(furan-3-yl)propan-1-ol. Benchchem.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. NIH.

- Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic... ResearchGate.

- METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. European Patent Office.

- APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Ijarse.

- Grignard reagent. Wikipedia.

- Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Semantic Scholar.

- Furan synthesis. Organic Chemistry Portal.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate.

- Electronic Supplementary Information. The Royal Society of Chemistry.

- Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI.

- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI.

- Application Notes and Protocols for the Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol by NMR and Mass Spectrometry. Benchchem.

- Furan: A Promising Scaffold for Biological Activity.

Sources

- 1. CAS 26908-23-6: 2-Furanpropanol | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-(Furan-2-yl)propan-1-ol [myskinrecipes.com]

- 6. 3-(Furan-2-Yl)Propan-1-Ol | CymitQuimica [cymitquimica.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. biosynth.com [biosynth.com]

- 10. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 12. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Grignard reagent - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. quora.com [quora.com]

- 16. yinobio.net [yinobio.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 20. fishersci.com [fishersci.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Spectroscopic Data of 3-(2-Furyl)propanol

This guide provides a comprehensive analysis of the spectroscopic data for 3-(2-furyl)propanol (CAS No. 4763-32-4), a heterocyclic alcohol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to facilitate the unequivocal identification and characterization of this compound. The structure and interpretation are presented with the causality behind experimental choices and data analysis, ensuring a self-validating approach to structural elucidation.

Introduction and Molecular Structure

3-(2-Furyl)propanol is a furan derivative with a three-carbon alcohol side chain. Its structural confirmation is paramount for its use in synthesis and materials science. Spectroscopic techniques provide a non-destructive pathway to probe the molecular architecture, offering definitive proof of identity, purity, and electronic environment. The primary methods discussed—NMR, IR, and Mass Spectrometry—each provide unique and complementary pieces of the structural puzzle.

The molecular formula is C₇H₁₀O₂ with a molecular weight of approximately 126.15 g/mol .[1]

Caption: Numbering scheme for 3-(2-furyl)propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR

A standard approach involves dissolving the analyte in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (0.00 ppm).[2][3] Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the distinct electronic environments of hydrogen atoms and their connectivity through spin-spin coupling. The integration of each signal corresponds to the number of protons it represents.

Expected ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| H4 (Furan) | ~7.35 | Doublet (d) | 1H |

| H2 (Furan) | ~6.28 | Doublet of Doublets (dd) | 1H |

| H3 (Furan) | ~6.02 | Doublet (d) | 1H |

| H7 (-CH₂-OH) | ~3.60 | Triplet (t) | 2H |

| H5 (-CH₂-Ar) | ~2.75 | Triplet (t) | 2H |

| H6 (-CH₂-) | ~1.90 | Quintet | 2H |

| OH | Variable (e.g., ~1.5-2.5) | Singlet (broad) | 1H |

Expertise & Causality: Interpreting the ¹H NMR Spectrum

-

Furan Protons: The furan ring protons appear in the aromatic region but are upfield relative to benzene due to the electron-donating nature of the oxygen atom. H4 is the most deshielded as it is adjacent to the oxygen and lacks coupling to the side chain. H2 and H3 show characteristic coupling patterns for a 3-substituted furan.

-

Aliphatic Chain: The methylene group adjacent to the hydroxyl (H7) is the most deshielded of the aliphatic protons, appearing around 3.60 ppm. The methylene group attached to the furan ring (H5) is deshielded by the ring current and appears around 2.75 ppm. The central methylene group (H6) is the most shielded and its signal is split into a quintet by its four neighboring protons on C5 and C7.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet and may exchange with D₂O, causing its signal to disappear, a useful diagnostic test.

Caption: Key ¹H-¹H spin-spin couplings in 3-(2-furyl)propanol.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides a count of unique carbon environments. Broadband decoupled spectra, where all ¹H-¹³C couplings are removed, result in a single peak for each chemically distinct carbon.

Expected ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C1 (Furan) | ~156 |

| C4 (Furan) | ~141 |

| C2 (Furan) | ~110 |

| C3 (Furan) | ~105 |

| C7 (-CH₂-OH) | ~62 |

| C6 (-CH₂-) | ~32 |

| C5 (-CH₂-Ar) | ~28 |

Expertise & Causality: Interpreting the ¹³C NMR Spectrum

-

Furan Carbons: The carbon atom C1, being adjacent to the oxygen and the site of substitution, is the most deshielded in the furan ring. The other oxygen-adjacent carbon, C4, is also significantly deshielded. The remaining two carbons, C2 and C3, appear further upfield.[4]

-

Aliphatic Carbons: The carbon bearing the hydroxyl group (C7) is deshielded by the electronegative oxygen and appears around 62 ppm. The other two aliphatic carbons (C5 and C6) are in the typical alkane region, with C5 being slightly less shielded due to its proximity to the furan ring.[3][5] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to confirm the assignments by distinguishing between CH₂ and CH carbons.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations are excited by absorbing infrared radiation at specific frequencies, which correspond to the vibrational modes of specific bonds.

Experimental Protocol: IR

For a liquid sample like 3-(2-furyl)propanol, the spectrum is typically recorded as a thin film between two salt (NaCl or KBr) plates using an FTIR spectrometer.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600–3200 | Strong, Broad | O-H stretch (alcohol, hydrogen-bonded) |

| 3150–3100 | Medium | =C-H stretch (furan ring) |

| 2950–2850 | Strong | C-H stretch (aliphatic CH₂) |

| ~1580, ~1500 | Medium-Weak | C=C stretch (furan ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Expertise & Causality: Interpreting the IR Spectrum

-

The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band for the O-H stretch, centered around 3350 cm⁻¹.[7][8] Its broadness is a direct result of intermolecular hydrogen bonding.

-

Strong peaks in the 2950–2850 cm⁻¹ region confirm the presence of the aliphatic propyl chain.

-

The C=C stretching vibrations of the furan ring and the strong C-O stretching vibration of the primary alcohol provide further definitive evidence for the key functional groups.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: MS

A common method is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 126.[1] This peak corresponds to the intact molecule and confirms the molecular weight (C₇H₁₀O₂).

-

Key Fragments:

| m/z | Proposed Fragment |

| 97 | [M - CH₂OH]⁺ |

| 81 | Furfuryl cation [C₅H₅O]⁺ |

| 45 | [CH₂CH₂OH]⁺ |

| 31 | [CH₂OH]⁺ |

Expertise & Causality: Interpreting the Mass Spectrum

The fragmentation of 3-(2-furyl)propanol is driven by the stability of the resulting ions.

-

The most characteristic fragmentation is the cleavage of the bond between the furan ring and the propyl chain, leading to the highly stable furfuryl cation at m/z 81. This is often the base peak in the spectrum.

-

Loss of the terminal hydroxymethyl group (•CH₂OH) via cleavage is also a favorable pathway, resulting in a fragment at m/z 97.

-

Smaller fragments corresponding to parts of the propyl chain, such as m/z 45 and 31, will also be present.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion: A Self-Validating Structural Confirmation

The collective spectroscopic data provides an unambiguous structural confirmation of 3-(2-furyl)propanol.

-

Mass Spectrometry establishes the correct molecular formula and weight.[1]

-

IR Spectroscopy confirms the presence of the essential hydroxyl and furan functional groups.

-

¹³C NMR accounts for all seven unique carbon atoms in the molecule.

-

¹H NMR confirms the number and connectivity of all non-exchangeable protons, from the distinct furan signals to the characteristic triplet-quintet-triplet pattern of the propyl chain.

Each piece of data cross-validates the others, leading to a single, consistent structural assignment. This integrated approach ensures the highest level of scientific integrity and trustworthiness in the characterization of 3-(2-furyl)propanol for any research or development application.

References

-

SpectraBase. 3-(2-furanyl)-1-propanol. John Wiley & Sons, Inc. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy of Alcohols. [Link]

-

Doc Brown's Chemistry. ¹H NMR Spectroscopy of Alcohols. [Link]

-

Doc Brown's Chemistry. ¹³C NMR Spectroscopy of Alcohols. [Link]

-

Doc Brown's Chemistry. ¹³C NMR Spectroscopy of Aldehydes. [Link]

-

NIST Chemistry WebBook. 1-Propanol. [Link]

-

Reich, H. J. Organic Chemistry Data: ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]

-

LibreTexts Chemistry. 13C NMR of 1-Propanol and DEPT spectra. [Link]

-

ResearchGate. FTIR spectrum of liquid propanol C3H7OH. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. 1-Propanol [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(furan-2-yl)propan-1-ol

This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of 3-(furan-2-yl)propan-1-ol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stereochemical properties of this versatile heterocyclic compound. This document synthesizes fundamental principles of conformational analysis with practical experimental and computational methodologies, offering a robust framework for investigating furan-containing molecules in academic and industrial research.

Introduction: The Significance of 3-(furan-2-yl)propan-1-ol

3-(furan-2-yl)propan-1-ol, with the chemical formula C₇H₁₀O₂ and a molecular weight of 126.16 g/mol , is a valuable building block in organic synthesis.[1] Its structure, featuring a furan ring linked to a flexible propanol chain, imparts a unique combination of aromaticity, polarity, and hydrogen bonding capability. These characteristics make it a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[2] The biological activity and physicochemical properties of molecules derived from 3-(furan-2-yl)propan-1-ol are intrinsically linked to their three-dimensional structure. Therefore, a thorough understanding of its conformational preferences is paramount for rational molecular design and the development of novel chemical entities.

The furan moiety is a common scaffold in a multitude of natural products and approved drugs, valued for its versatile reactivity and ability to engage in various intermolecular interactions.[3][4] The conformational flexibility of the propanol side chain, however, introduces a layer of complexity. The orientation of this chain relative to the furan ring can significantly influence the molecule's overall shape, polarity, and ability to bind to biological targets.

This guide will delve into the key factors governing the conformation of 3-(furan-2-yl)propan-1-ol, with a particular focus on the interplay between steric effects, torsional strain, and the potential for intramolecular hydrogen bonding. We will explore both experimental and computational approaches to elucidate the conformational landscape of this molecule, providing detailed protocols and theoretical background.

Molecular Structure and Key Torsional Angles

The molecular structure of 3-(furan-2-yl)propan-1-ol is characterized by several rotatable single bonds, which give rise to a multitude of possible conformations. The most significant of these are the rotations around the C2(furan)-Cα, Cα-Cβ, and Cβ-Cγ bonds of the propanol side chain.

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.16 g/mol | [1] |

| CAS Number | 26908-23-6 | [1] |

The relative orientation of the furan ring and the propanol chain is a critical determinant of the molecule's overall topology. The conformation around the C2(furan)-Cα bond, in particular, is influenced by the potential for steric hindrance between the side chain and the hydrogen atom at the C3 position of the furan ring. Studies on related 2-substituted furan derivatives have shown that the rotational barriers are relatively low, suggesting that multiple conformers may be populated at room temperature.[2][5][6][7]

Caption: Key rotatable bonds (τ1-τ4) in 3-(furan-2-yl)propan-1-ol.

Conformational Analysis: Theoretical Considerations

The conformational preferences of 3-(furan-2-yl)propan-1-ol are dictated by a delicate balance of several non-covalent interactions. A key consideration is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl group and the π-electron system of the furan ring or the furan oxygen atom.

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds can significantly stabilize specific conformations, leading to a lower overall energy state. In the case of 3-(furan-2-yl)propan-1-ol, two primary types of intramolecular hydrogen bonds are plausible:

-

O-H···O(furan): A conventional hydrogen bond where the hydroxyl proton interacts with the lone pair of the furan oxygen. This would necessitate a folded or "gauche" conformation of the alkyl chain.

-

O-H···π(furan): A weaker, non-conventional hydrogen bond where the hydroxyl proton interacts with the delocalized π-electrons of the furan ring.[8][9] This type of interaction is known to influence the conformational preferences of aryl-alcohols.

The presence and strength of such intramolecular hydrogen bonds can be investigated using a combination of spectroscopic techniques and computational modeling.

Rotational Barriers and Conformational Isomers

The rotation around the single bonds in the propanol side chain is not entirely free. It is hindered by energy barriers that arise from torsional strain and steric repulsion. The relative energies of the staggered and eclipsed conformations will determine the most populated rotamers.

For the C2(furan)-Cα bond, two planar conformations, syn and anti, are often considered, where the Cα-Cβ bond is in the same plane as the furan ring. The syn conformation places the side chain towards the furan oxygen, while the anti conformation directs it away. Computational studies on similar furan derivatives can provide insights into the relative energies and rotational barriers between these conformers.[3][10]

Methodologies for Conformational Elucidation

A multi-pronged approach combining experimental spectroscopy and theoretical calculations is essential for a comprehensive understanding of the conformational landscape of 3-(furan-2-yl)propan-1-ol.

Experimental Techniques

High-resolution NMR spectroscopy is a powerful tool for conformational analysis in solution.

-

¹H NMR Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants within the propanol chain, it is possible to deduce the preferred rotamer populations.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY and ROESY, provide information about through-space proximity of protons.[11][12][13][14][15] The observation of an NOE between the hydroxyl proton and protons on the furan ring would provide strong evidence for the presence of a folded conformation stabilized by intramolecular hydrogen bonding.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a ~5-10 mg sample of 3-(furan-2-yl)propan-1-ol in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium, particularly the extent of intramolecular versus intermolecular hydrogen bonding.

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum at a high field (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Coupling Constant Analysis: Extract the ³JHH values from the multiplets of the propanol chain protons.

-

2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (typically 300-800 ms).

-

Data Analysis: Analyze the NOESY spectrum for cross-peaks indicating spatial proximity between protons. Pay close attention to potential correlations involving the hydroxyl proton and the furan ring protons.

The position and shape of the O-H stretching band in the IR spectrum can provide valuable information about hydrogen bonding. A free, non-hydrogen-bonded hydroxyl group typically shows a sharp absorption band around 3600-3650 cm⁻¹. In contrast, a hydroxyl group involved in an intramolecular hydrogen bond will exhibit a broader absorption band at a lower frequency (typically 3400-3550 cm⁻¹).[9][16]

Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of 3-(furan-2-yl)propan-1-ol in a non-polar solvent such as carbon tetrachloride or cyclohexane. Dilution is crucial to minimize intermolecular hydrogen bonding.

-

Spectrum Acquisition: Record the IR spectrum in the 4000-3000 cm⁻¹ region.

-

Data Analysis: Analyze the O-H stretching region for the presence of one or more absorption bands. The relative intensities of the free and bonded O-H bands can provide an estimate of the equilibrium constant between the different conformations.

Computational Chemistry

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for mapping the potential energy surface and identifying stable conformers.[10][17][18][19][20]

Protocol for DFT Calculations:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

-

Frequency Calculations: Perform frequency calculations for each optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Rotational Barrier Calculation: To determine the energy barrier for rotation around a specific bond, perform a relaxed potential energy surface scan by systematically varying the corresponding dihedral angle and optimizing the rest of the geometry at each step.

-

NMR and IR Spectra Prediction: Theoretical NMR chemical shifts and coupling constants, as well as IR vibrational frequencies, can be calculated and compared with experimental data to validate the computational model.

Caption: Integrated workflow for the conformational analysis of 3-(furan-2-yl)propan-1-ol.

Predicted Conformational Landscape and Implications

Based on studies of analogous systems, it is anticipated that the conformational equilibrium of 3-(furan-2-yl)propan-1-ol in non-polar solvents will be dominated by folded structures stabilized by intramolecular O-H···π or O-H···O hydrogen bonds. The relative population of these conformers will depend on the subtle energetic balance between the stabilizing hydrogen bond and any destabilizing steric interactions.

The predominance of a particular conformation can have significant implications for the molecule's application in drug design. A rigidified, folded conformation presents a more defined pharmacophore, which can lead to higher binding affinity and selectivity for a biological target. Conversely, a more flexible molecule may be able to adapt its shape to fit into different binding pockets, potentially leading to a broader range of biological activities.

Conclusion

The conformational analysis of 3-(furan-2-yl)propan-1-ol is a multifaceted challenge that requires the synergistic application of experimental and computational techniques. This guide has outlined the key theoretical principles and provided detailed methodologies for a thorough investigation. By elucidating the preferred three-dimensional structures of this important building block, researchers can gain valuable insights that will facilitate the rational design of new molecules with tailored properties for applications in medicine, agriculture, and materials science.

References

-

Barriers to methyl internal rotation in furan and thiophene derivatives... - ResearchGate. Available at: [Link]

-

Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC - NIH. Available at: [Link]

-

Conformational and NMR study of some furan derivatives by DFT methods - ResearchGate. Available at: [Link]

-

Supporting Information - Wiley-VCH. Available at: [Link]

-

Conformations of some 2-substituted furan and thiophen carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Conformations of some 2-substituted furan and thiophen carbonyl compounds - Sci-Hub. Available at: [Link]

-

3-(Furan-2-yl)propan-1-ol - MySkinRecipes. Available at: [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

The Barrier to Internal Rotation in 2-Furanaldehyde | The Journal of Physical Chemistry. Available at: [Link]

-

DFT Study of Furfural Conversion to Furan, Furfuryl Alcohol, and 2-Methylfuran on Pd(111) - Scite. Available at: [Link]

-

Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC - NIH. Available at: [Link]

-

Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances - MDPI. Available at: [Link]

-

DFT calculations for the formation of the furan ring. - ResearchGate. Available at: [Link]

-

5: Conformations of furan-2-carbaldehyde (X = O),... - ResearchGate. Available at: [Link]

-

DFT Study of Furfural Conversion to Furan, Furfuryl Alcohol, and 2-Methylfuran on Pd(111) - ACS Publications. Available at: [Link]

-

A vibrational spectroscopic study on furan and its hydrated derivatives - ResearchGate. Available at: [Link]

-

Reference-free NOE NMR analysis - ResearchGate. Available at: [Link]

-

Theoretical studies of furan and thiophene nanothreads: structures, cycloaddition barriers and activation volumes - ChemRxiv. Available at: [Link]

-

Fig. 1 Materials design and density functional theory (DFT) calculation... - ResearchGate. Available at: [Link]

-

Exchange-transferred NOE spectroscopy and bound ligand structure determination - Purdue University. Available at: [Link]

-

H-Bonding of Furan and Its Hydrogenated Derivatives with the Isolated Hydroxyl of Amorphous Silica: An IR Spectroscopic and Thermodynamic Study | Request PDF - ResearchGate. Available at: [Link]

-

Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic Molecules - Scilight Press. Available at: [Link]

-

Reference-free NOE NMR analysis - PMC - NIH. Available at: [Link]

-

3-(4-Methylfuran-2-yl)propan-1-ol - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

(PDF) Reference-free NOE NMR analysis. (2020) | Martin R. M. Koos | 12 Citations. Available at: [Link]

-

Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone - PMC - NIH. Available at: [Link]

-

(PDF) Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. Available at: [Link]

-

Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - NIH. Available at: [Link]

-

Identification of Furan Metabolites Derived from Cysteine-cis-2- Butene-1,4-Dial-Lysine Crosslinks - SciSpace. Available at: [Link]

-

3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem. Available at: [Link]

-

Rotational barriers for the series of vinylic derivatives. | Download Table - ResearchGate. Available at: [Link]

-

Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Available at: [Link]

-

(PDF) Synthesis, characterization and computational study of some new heterocyclic derived from 1-(biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one - ResearchGate. Available at: [Link]

-

Spectroscopic and Theoretical Study of the Intramolecular π-Type Hydrogen Bonding and Conformations of 2-Cyclopenten-1-ol - MDPI. Available at: [Link]

-

Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. Available at: [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - NIH. Available at: [Link]

Sources

- 1. 3-(Furan-2-Yl)Propan-1-Ol | CymitQuimica [cymitquimica.com]

- 2. Conformations of some 2-substituted furan and thiophen carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conformations of some 2-substituted furan and thiophen carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. sci-hub.box [sci-hub.box]

- 8. Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic Molecules [sciltp.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. purdue.edu [purdue.edu]

- 14. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (PDF) Reference-free NOE NMR analysis. (2020) | Martin R. M. Koos | 12 Citations [scispace.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scite.ai [scite.ai]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

Stability of 3-(furan-2-yl)propan-1-ol under various conditions

An In-depth Technical Guide to the Stability of 3-(Furan-2-yl)propan-1-ol

Introduction

3-(Furan-2-yl)propan-1-ol is a heterocyclic organic compound featuring a five-membered aromatic furan ring attached to a propanol side chain. The furan moiety is a structural alert in medicinal chemistry, appearing in numerous natural products and approved pharmaceuticals such as ranitidine and furosemide.[1][2] Its presence, however, raises significant questions regarding molecular stability. The pseudo-aromatic furan ring, with a resonance energy significantly lower than benzene (67 kJ/mol vs. 152 kJ/mol), is susceptible to a variety of degradation pathways.[3]

For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability of 3-(furan-2-yl)propan-1-ol is paramount. Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency, formation of toxic impurities, and altered pharmacokinetic profiles, thereby compromising both the efficacy and safety of a therapeutic agent.[4][5][6] This guide provides an in-depth analysis of the stability of 3-(furan-2-yl)propan-1-ol under various stress conditions, offering both mechanistic insights and field-proven experimental protocols to empower robust and reliable drug development programs.

Part 1: Stability Profile Under Forced Degradation Conditions

Forced degradation, or stress testing, is the deliberate degradation of a drug substance at conditions more severe than accelerated stability testing.[5][7] It is a crucial step in developing stability-indicating analytical methods and elucidating the intrinsic stability of a molecule.[6][7][8] The primary points of vulnerability in 3-(furan-2-yl)propan-1-ol are the furan ring and the primary alcohol functional group.

A. Acidic Conditions

Mechanistic Rationale: The furan ring is notoriously unstable under acidic conditions.[9][10] The degradation process is initiated by the protonation of the furan ring, which is the rate-limiting step.[9][11][12] Protonation occurs preferentially at the α-carbon (C2 or C5) adjacent to the oxygen atom.[9][11] This is followed by a nucleophilic attack from a solvent molecule, such as water, leading to furanol intermediates. Subsequent protonation of the ring oxygen triggers ring-opening, typically yielding 1,4-dicarbonyl compounds.[9][11][12]

Predicted Degradation Pathway (Acid-Catalyzed):

-

Protonation: The furan ring is protonated at the C5 position.

-

Nucleophilic Attack: A water molecule attacks the electron-deficient C2 position.

-

Ring Opening: The intermediate undergoes ring-opening to form an enol, which tautomerizes to a 1,4-dicarbonyl compound.

Diagram: Acid-Catalyzed Degradation Pathway

Caption: Acid-catalyzed ring-opening of the furan moiety.

Experimental Protocol: Acid Hydrolysis

-

Preparation: Prepare a 1.0 mg/mL solution of 3-(furan-2-yl)propan-1-ol in 0.1 N hydrochloric acid (HCl).

-

Incubation: Incubate the solution in a sealed vial at 60°C. A parallel control sample in purified water should be run simultaneously.

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 N sodium hydroxide (NaOH) to stop the degradation.

-

Analysis: Analyze the sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

B. Basic Conditions

Mechanistic Rationale: Furan rings are generally more stable under basic conditions compared to acidic environments.[13] However, degradation can still occur, particularly at elevated temperatures or with strong bases, though the pathways are less defined than acid-catalyzed ring-opening. The primary alcohol is generally stable under these conditions.

Experimental Protocol: Base Hydrolysis

-

Preparation: Prepare a 1.0 mg/mL solution of 3-(furan-2-yl)propan-1-ol in 0.1 N sodium hydroxide (NaOH).

-

Incubation: Incubate the solution in a sealed vial at 60°C. A parallel control sample in purified water should be run simultaneously.

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).

-

Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 N HCl.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method.

C. Oxidative Conditions

Mechanistic Rationale: The electron-rich furan ring is susceptible to oxidation.[14][15][16] Oxidizing agents like hydrogen peroxide, peroxy acids, or even atmospheric singlet oxygen can lead to oxidative cleavage of the ring, often via an endoperoxide intermediate, to yield 1,4-dicarbonyls or their derivatives.[14][16] Concurrently, the primary alcohol side chain can be oxidized to the corresponding aldehyde (3-(furan-2-yl)propanal) or further to the carboxylic acid (3-(furan-2-yl)propanoic acid).

Diagram: Potential Oxidative Degradation Pathways

Caption: Competing oxidative pathways for the furan ring and alcohol.

Experimental Protocol: Oxidative Degradation

-

Preparation: Prepare a 1.0 mg/mL solution of 3-(furan-2-yl)propan-1-ol in a 3% solution of hydrogen peroxide (H₂O₂).

-

Incubation: Keep the solution at room temperature, protected from light, for up to 24 hours.

-

Sampling: Withdraw aliquots at appropriate time points.

-

Analysis: Analyze the samples directly by HPLC. No quenching is typically required, but samples should be analyzed promptly.

D. Thermal Conditions

Mechanistic Rationale: Thermal stress provides the energy to overcome activation barriers for decomposition.[17] For furan-containing compounds, high temperatures can induce polymerization, ring-opening, or other complex degradation reactions.[18][19] Thermogravimetric Analysis (TGA) is a key technique used to determine the temperature at which weight loss (decomposition) begins.[17]

Experimental Protocol: Thermal Stress (Solid State)

-

Instrumentation: Use a Thermogravimetric Analyzer (TGA).

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of 3-(furan-2-yl)propan-1-ol into the TGA sample pan.

-

Method: Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (Td) and the temperature of maximum decomposition rate (Tmax).[17]

Experimental Protocol: Thermal Stress (Solution)

-

Preparation: Prepare a 1.0 mg/mL solution of the compound in a suitable solvent (e.g., water or a 50:50 acetonitrile:water mixture).

-

Incubation: Heat the solution at a set temperature (e.g., 70°C) in a sealed vial.

-

Sampling & Analysis: Withdraw aliquots at various time points, cool to room temperature, and analyze by HPLC.

E. Photolytic Conditions

Mechanistic Rationale: Photostability is a critical parameter, as exposure to light can induce photochemical reactions.[20][21] Furanic compounds can undergo various photoreactions. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized approach for photostability testing.

Experimental Protocol: Photostability Study (ICH Q1B)

-

Sample Preparation: Prepare solid-state samples and solutions (1.0 mg/mL) of 3-(furan-2-yl)propan-1-ol.

-

Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Exposure: Place the samples in a validated photostability chamber. Expose them to a light source conforming to ICH Q1B specifications, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: After the exposure period, compare the exposed samples to the dark controls using a stability-indicating HPLC method. Assess for changes in purity, potency, and the formation of new degradation products.

Part 2: Analytical Strategy for Stability Assessment

A robust, validated stability-indicating analytical method is the cornerstone of any degradation study.[8] The method must be able to resolve the parent compound from all process impurities and potential degradation products.

Diagram: General Workflow for a Forced Degradation Study

Caption: Systematic workflow for stress testing and analysis.

Core Methodologies:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is typically the primary tool for separating the parent compound from its degradation products and quantifying the extent of degradation. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is common. A Photo-Diode Array (PDA) detector is invaluable for assessing peak purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is indispensable for the structural elucidation of degradation products.[22] By coupling the separation power of LC with the detection and fragmentation capabilities of mass spectrometry, one can determine the molecular weights and obtain structural fragments of the impurities formed under stress.

Part 3: Summary of Predicted Stability Profile

The following table summarizes the anticipated stability of 3-(furan-2-yl)propan-1-ol under various stress conditions. The quantitative data is illustrative and serves to highlight the expected relative lability. Actual degradation will depend on the precise experimental conditions.

| Stress Condition | Reagent/Parameters | Expected Degradation | Primary Degradation Pathway |

| Acidic | 0.1 N HCl, 60°C | Significant | Furan ring-opening |

| Basic | 0.1 N NaOH, 60°C | Minimal to Moderate | Minor furan ring degradation |

| Oxidative | 3% H₂O₂, RT | Significant | Furan ring-opening and/or side-chain oxidation |

| Thermal (Solid) | > 150-200°C (TGA) | Significant | Decomposition, polymerization |

| Photolytic | ICH Q1B exposure | Moderate | Photochemical reactions (e.g., rearrangement) |

Conclusion and Recommendations

The chemical architecture of 3-(furan-2-yl)propan-1-ol, specifically the furan ring, renders it highly susceptible to degradation under acidic and oxidative conditions. Significant lability is also anticipated under thermal and photolytic stress. The molecule exhibits its greatest stability under neutral and moderately basic conditions at ambient temperature.

Based on this comprehensive analysis, the following recommendations are provided for professionals working with this compound:

-

Storage: 3-(furan-2-yl)propan-1-ol should be stored in a cool, dark place, protected from light and oxygen.[23] Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidative degradation.[23]

-

Formulation Development: For liquid formulations, careful control of pH is critical. A neutral or slightly basic pH is advisable. The inclusion of antioxidants may be necessary to mitigate oxidative degradation. Light-protective packaging is essential for the final drug product.[23]

-

Process Chemistry: Manufacturing processes should avoid high temperatures and strongly acidic conditions to prevent the formation of degradation-related impurities.

By understanding these intrinsic stability characteristics and implementing the outlined experimental strategies, researchers can effectively navigate the challenges associated with furan-containing molecules, ensuring the development of safe, stable, and efficacious products.

References

- Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. (2021). RSC Advances.

- Makarov, A. S., Uchuskin, M. G., & Trushkov, I. V. (2017).

- Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. (2020). The Journal of Physical Chemistry A.

- Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions.

- Furan Ring Stability and Degrad

- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.

- Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.

- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017).

- Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. (2018). Organic & Biomolecular Chemistry.

- A Comparative Analysis of the Thermal Stability of Furan-Based Polymers and Altern

- Photostability and Antiproliferative Activity of Furan Analogues of Combretast

- A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. (2025).

- overcoming stability issues of furan-containing polymers. (2025). BenchChem.

- General scheme of the study of furan stability. (2025).

- Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. (2022). Chemical Research in Toxicology.

- Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. (2020).

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

-

Furan. (n.d.). Wikipedia. [Link]

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.

- Singh, R., & Rehman, Z. (2016).

- More, U., et al. (2023).

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

- stability studies of 3-Amino-1-(furan-3-yl)propan-1-ol under different conditions. (2025). BenchChem.

- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Wiley Online Library.

- Transformation of 3-(Furan-2-yl)-1,3-di(het)

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 2. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furan - Wikipedia [en.wikipedia.org]

- 4. acdlabs.com [acdlabs.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biomedres.us [biomedres.us]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. biopharminternational.com [biopharminternational.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. organicreactions.org [organicreactions.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-(Furan-2-yl)propan-1-ol and its Structural Analogs for Drug Discovery

Abstract

The furan nucleus is a cornerstone in medicinal chemistry, prized for its unique electronic and steric properties that allow it to serve as a versatile pharmacophore and a bioisostere for other aromatic systems like the phenyl ring.[1][2] This guide provides an in-depth exploration of 3-(furan-2-yl)propan-1-ol, a simple yet significant furan derivative, and its structural analogs. We will delve into the synthetic strategies for these compounds, analyze their physicochemical properties, and critically evaluate their structure-activity relationships (SAR) across various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide the design and synthesis of novel furan-based therapeutic agents.

The Furan Scaffold: A Privileged Motif in Drug Design

The five-membered aromatic heterocycle furan, with its lone oxygen atom, possesses a unique combination of hydrophobicity and polarity. This duality, along with its electron-rich nature, makes the furan ring an attractive component in drug design.[1] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4][5]

The biological activity of furan-containing compounds is highly dependent on the nature and position of substituents on the ring, with the 2- and 5-positions being particularly critical for modulating potency and selectivity.[1][2] The furan ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are essential for binding to target receptors.[1] However, a crucial consideration in the development of furan-based drugs is their potential for in vivo oxidation, which can sometimes lead to toxic metabolites. A thorough understanding of the metabolic pathways of furan derivatives is therefore essential for the design of safe and effective therapeutic agents.[1]

Synthesis and Properties of 3-(Furan-2-yl)propan-1-ol

3-(Furan-2-yl)propan-1-ol (CAS: 26908-23-6) is a liquid at room temperature with the molecular formula C₇H₁₀O₂.[6] Its structure consists of a furan ring substituted at the 2-position with a propanol chain.

Retrosynthetic Analysis and Synthetic Strategies

The synthesis of 3-(furan-2-yl)propan-1-ol can be approached through several established chemical transformations. A logical retrosynthetic analysis points to key starting materials such as furfural or its derivatives.

Caption: Retrosynthetic pathways for 3-(furan-2-yl)propan-1-ol.

Key Synthetic Protocols

A straightforward method for the synthesis of 3-(furan-2-yl)propan-1-ol is the reduction of the corresponding aldehyde, 3-(furan-2-yl)propanal.[7][8] This can be achieved through catalytic hydrogenation.

Protocol: Catalytic Hydrogenation

-

Reaction Setup: A solution of 3-(furan-2-yl)propanal (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate is placed in a high-pressure reactor.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added to the solution.[9] The choice of catalyst can influence the selectivity and efficiency of the reaction.[10]

-

Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically 1-10 atm) at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to yield pure 3-(furan-2-yl)propan-1-ol.

An alternative approach involves the use of a Grignard reagent to extend the carbon chain of furfural.[11] This method is particularly useful for creating a variety of substituted propanol analogs.

Protocol: Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).[12][13] A solution of a suitable haloalkane (e.g., ethyl bromide) in the same solvent is added dropwise to initiate the formation of the Grignard reagent.

-

Addition to Furfural: Once the Grignard reagent is formed, a solution of furfural (1 equivalent) in anhydrous ether is added dropwise at a low temperature (typically 0 °C) to control the exothermic reaction.

-

Hydrolysis: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[12]

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the desired alcohol.

Structural Analogs of 3-(Furan-2-yl)propan-1-ol and their Structure-Activity Relationships (SAR)

The therapeutic potential of 3-(furan-2-yl)propan-1-ol can be significantly enhanced through systematic structural modifications. The exploration of its structural analogs allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]

Modifications of the Furan Ring

Substitutions on the furan ring, particularly at the 5-position, can dramatically influence biological activity. For instance, the introduction of electron-withdrawing groups can enhance antibacterial and anticancer activities.[1]

| Analog | Modification | Potential Impact on Biological Activity | Reference |

| 5-Nitro-3-(furan-2-yl)propan-1-ol | Addition of a nitro group at the 5-position | Enhanced antibacterial activity. The nitro group can undergo reductive activation in bacterial cells, leading to cytotoxic intermediates. | [1] |

| 5-Methyl-3-(furan-2-yl)propan-1-ol | Addition of a methyl group at the 5-position | Increased lipophilicity, potentially improving cell membrane permeability and CNS activity. | [1] |

| 3-(Benzofuran-2-yl)propan-1-ol | Fusion of a benzene ring to the furan | Increased planarity and surface area, which can enhance receptor binding affinity. | [1][14] |

Modifications of the Propanol Side Chain

Alterations to the three-carbon linker and the terminal hydroxyl group can modulate the compound's polarity, flexibility, and ability to form hydrogen bonds.

| Analog | Modification | Potential Impact on Biological Activity | Reference |

| 3-(Furan-2-yl)propan-1-amine | Replacement of the hydroxyl group with an amine | Introduction of a basic center, which can alter solubility and receptor interactions. Amines are common in many CNS-active drugs. | [15] |

| 3-(Furan-2-yl)propanoic acid | Oxidation of the alcohol to a carboxylic acid | Introduction of an acidic moiety, increasing polarity and the potential for ionic interactions with biological targets. | [16][17][18] |

| 3-(Furan-2-yl)-2-methylpropan-1-ol | Addition of a methyl group to the propyl chain | Introduction of a chiral center and steric bulk, which can lead to stereospecific interactions with receptors and enzymes. | [19] |

| 3-{[Furan-2-yl(phenyl)methyl]amino}propan-1-ol | Addition of a phenyl group and an amine to the chain | Significantly increases molecular complexity and potential for diverse biological activities. | [20] |

Bioisosteric Replacement of the Furan Ring

While this guide focuses on furan derivatives, it is worth noting that the furan ring can be replaced with other five-membered heterocycles (e.g., thiophene, pyrrole) or a phenyl ring to explore a wider chemical space and potentially improve metabolic stability.[1][2]

Experimental Workflows and Mechanistic Insights

Workflow for Synthesis and SAR Studies

The development of novel drug candidates based on the 3-(furan-2-yl)propan-1-ol scaffold follows a logical and iterative process.

Caption: Iterative workflow for the development of furan-based drug candidates.

Mechanistic Considerations: The Wittig Reaction for C-C Bond Formation

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones and is highly relevant for the synthesis of unsaturated analogs of 3-(furan-2-yl)propan-1-ol.[21][22] This reaction involves the formation of a phosphorus ylide, which then reacts with a carbonyl compound.

Caption: Simplified mechanism of the Wittig reaction for the synthesis of furan-containing alkenes.

Conclusion and Future Directions

3-(Furan-2-yl)propan-1-ol and its structural analogs represent a promising class of compounds for drug discovery. The furan scaffold provides a unique combination of properties that can be exploited to design molecules with diverse biological activities. Future research in this area should focus on:

-

Expanding the chemical diversity of analogs through innovative synthetic methodologies.

-

Conducting comprehensive SAR studies to elucidate the key structural features required for potent and selective biological activity.

-

Investigating the metabolic fate of promising lead compounds to ensure their safety and optimize their pharmacokinetic profiles.

-

Exploring novel therapeutic applications for furan-based compounds beyond the traditional areas of antibacterial and anticancer research.

By leveraging the insights and protocols outlined in this guide, researchers can accelerate the discovery and development of the next generation of furan-based therapeutics.

References

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.

- Furan: A Promising Scaffold for Biological Activity. (2024-01-25).

- Examples of furan derivatives with biological activity - ResearchGate.

- Recent Advances in Catalytic Hydrogenation of Furfural - MDPI.

- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships - Benchchem.

- 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants - PMC - NIH.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Semantic Scholar.

- Pharmacological activity of furan derivatives. (2024-12-10).

- 3-(Furan-2-Yl)Propan-1-Ol | CymitQuimica.

- Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research.

- Catalytic Hydrogenation of Furfural | 5 - Taylor & Francis eBooks.

- Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates - Organic Chemistry Portal.

- (PDF) Recent Advances in Catalytic Hydrogenation of Furfural - ResearchGate. (2025-11-18).

- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - NIH.

- Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives andvalue-added chemicals - ResearchGate. (2019-02-05).

- 3-(Furan-2-yl)propanal | C7H8O2 | CID 11768566 - PubChem.

- Synthesis of Substituted 3-Hydroxy-2-Furanone Derivatives via an Unusual Enolate Wittig Rearrangement/Alkylative Cyclization Sequence | Organic Letters - ACS Publications. (2013-06-11).

- (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE - ResearchGate.

- EP0037588B1 - Method of preparing furfuryl alcohols - Google Patents.

- CN101125840A - Grignard reagent synthesis reaction solvent in maltol production - Google Patents.

- (PDF) Synthesis of Furan Derivatives. L. The Wittig - Amanote Research.

- 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem.

- 3-(2-furyl)-2-methyl-1-propanol - ChemSynthesis. (2025-05-20).

- Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides - ResearchGate.

- CN101129184A - Grignard reaction method in production of maltol - Google Patents.